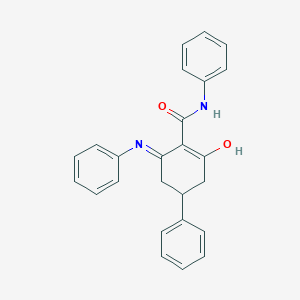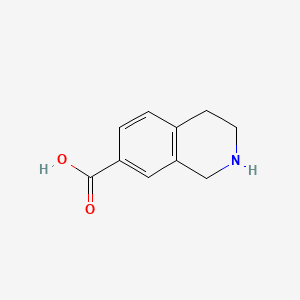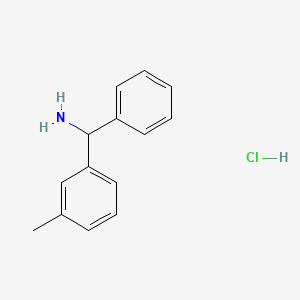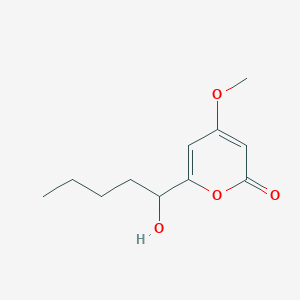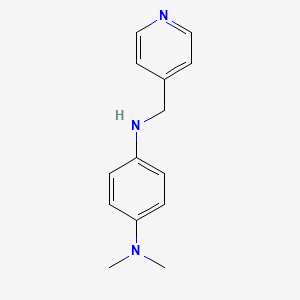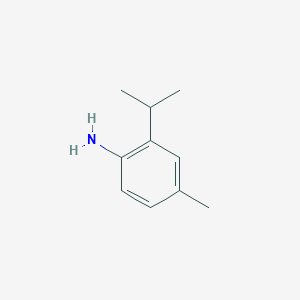
2-Isopropyl-4-methylaniline
説明
2-Isopropyl-4-methylaniline is a chemical compound with the molecular formula C10H15N . It is also known by other names such as 4-methyl-2-(propan-2-yl)aniline .
Synthesis Analysis
The synthesis of anilines, including 2-Isopropyl-4-methylaniline, often involves multiple steps such as a Friedel Crafts acylation followed by a Clemmensen Reduction . Aza-Claisen rearrangement has also been used as a key step in the synthesis of specialized anilines .Molecular Structure Analysis
The molecular structure of 2-Isopropyl-4-methylaniline is based on the molecular formula C10H15N . The exact structure can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
Azo compounds, which include certain derivatives of 2-Isopropyl-4-methylaniline, exhibit interesting chemical reactions. For instance, they can undergo trans-to-cis isomerization when exposed to UV light .Physical And Chemical Properties Analysis
2-Isopropyl-4-methylaniline has a molecular weight of 149.233 and a density of 0.9±0.1 g/cm3 . It has a boiling point of 237.2±9.0 °C at 760 mmHg .科学的研究の応用
1. Synthesis of High-Temperature Thermosetting Polyimide Oligomer 2-Isopropyl-4-methylaniline can be used to synthesize a high-temperature thermosetting polyimide oligomer . This oligomer, known as PMR-PCy, is derived from a less toxic bisaniline, 4,4′-methylenebis-(5-isopropyl-2-methylaniline) (CDA), which is derived from the renewable aromatic compound p-cymene . The thermoset network prepared from PMR-PCy has a glass transition temperature (Tg) of 323 °C, good thermo-oxidative stability, and water uptake of only 3% after immersion in boiling water for 24 h .
Synthesis of Various Chemical Compounds
2-Isopropyl-4-methylaniline can be used as a starting material or intermediate in the synthesis of various chemical compounds . Some of these compounds include 2-chloro-N-(2-isopropyl-6-methylphenyl)acetamide, 2-chloro-6-isopropyl-3-methylphenyl methylcarbamate, and 2-isopropyl-6-(4-morpholinylmethyl)phenol hydrochloride .
3. Development of Safer Alternatives to Toxic Compounds 2-Isopropyl-4-methylaniline can be used to develop safer alternatives to toxic compounds . For example, it can be used to prepare an alternative thermosetting polyimide oligomer as a safer alternative to PMR-15, which is prepared from the mutagenic and hepatotoxic compound methylene dianiline (MDA) .
Renewable Aromatic Compound Derivation
2-Isopropyl-4-methylaniline can be derived from the renewable aromatic compound p-cymene . This makes it a sustainable option for various applications in scientific research.
Material Properties Research
The material properties of 2-Isopropyl-4-methylaniline and its derivatives can be studied for various applications . For example, the thermoset network prepared from PMR-PCy, a derivative of 2-Isopropyl-4-methylaniline, has exceptional material properties, making it a viable non-toxic replacement for PMR-15 in a variety of aerospace applications .
Toxicity Studies
2-Isopropyl-4-methylaniline and its derivatives can be used in toxicity studies . The Quantitative Structure Activity Relationship (QSAR)-predicted low toxicity of CDA, a derivative of 2-Isopropyl-4-methylaniline, was confirmed by in vitro testing for mutagenicity, acute toxicity, and aquatic toxicity .
Safety and Hazards
特性
IUPAC Name |
4-methyl-2-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)9-6-8(3)4-5-10(9)11/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRDBGWGQQYAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285273 | |
| Record name | 4-Methyl-2-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5266-86-4 | |
| Record name | 4-Methyl-2-(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5266-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3143420.png)
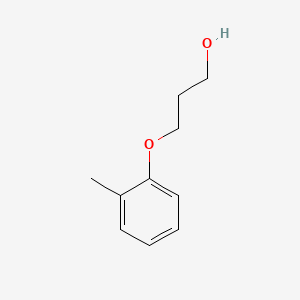
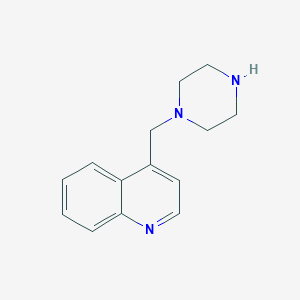
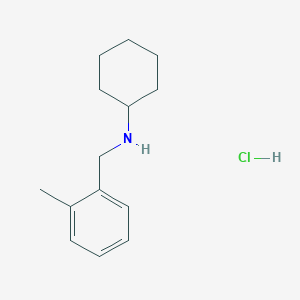
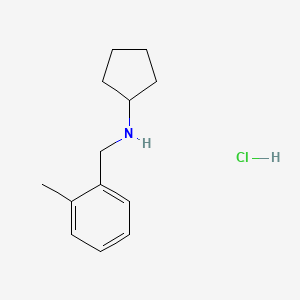
![Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3143467.png)
